molecular formula C13H14ClN3O B8247029 2-(5-(3-Chlorophenyl)-1H-1,2,3-triazol-1-yl)cyclopentanol CAS No. 2061979-68-6

2-(5-(3-Chlorophenyl)-1H-1,2,3-triazol-1-yl)cyclopentanol

Cat. No.: B8247029
CAS No.: 2061979-68-6
M. Wt: 263.72 g/mol
InChI Key: SBNRHBIPMQIJRX-UHFFFAOYSA-N
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Description

2-(5-(3-Chlorophenyl)-1H-1,2,3-triazol-1-yl)cyclopentanol is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound features a chlorophenyl group attached to the triazole ring, which is further connected to a cyclopentanol moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(3-Chlorophenyl)-1H-1,2,3-triazol-1-yl)cyclopentanol typically involves a multi-step process. One common method is the cycloaddition reaction between an azide and an alkyne to form the triazole ring, followed by the introduction of the chlorophenyl group and the cyclopentanol moiety. The reaction conditions often require the use of catalysts such as copper(I) iodide and solvents like dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product. The purification process may include techniques such as recrystallization, distillation, or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-(5-(3-Chlorophenyl)-1H-1,2,3-triazol-1-yl)cyclopentanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group in the cyclopentanol moiety can be oxidized to form a ketone or aldehyde.

    Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield cyclopentanone, while substitution of the chlorine atom can result in various substituted phenyl derivatives.

Scientific Research Applications

2-(5-(3-Chlorophenyl)-1H-1,2,3-triazol-1-yl)cyclopentanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(5-(3-Chlorophenyl)-1H-1,2,3-triazol-1-yl)cyclopentanol involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, making it useful in coordination chemistry. In biological systems, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The chlorophenyl group can enhance the compound’s lipophilicity, allowing it to interact with cell membranes and potentially disrupt cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Phenyl-1H-1,2,3-triazol-1-yl)cyclopentanol: Lacks the chlorine atom, which may result in different chemical and biological properties.

    2-(5-(4-Methylphenyl)-1H-1,2,3-triazol-1-yl)cyclopentanol:

    2-(5-(3-Bromophenyl)-1H-1,2,3-triazol-1-yl)cyclopentanol: The presence of a bromine atom instead of chlorine can alter its chemical behavior and interactions.

Uniqueness

The presence of the 3-chlorophenyl group in 2-(5-(3-Chlorophenyl)-1H-1,2,3-triazol-1-yl)cyclopentanol imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activities. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[5-(3-chlorophenyl)triazol-1-yl]cyclopentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O/c14-10-4-1-3-9(7-10)12-8-15-16-17(12)11-5-2-6-13(11)18/h1,3-4,7-8,11,13,18H,2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBNRHBIPMQIJRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)N2C(=CN=N2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601184061
Record name Cyclopentanol, 2-[5-(3-chlorophenyl)-1H-1,2,3-triazol-1-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601184061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2061979-68-6
Record name Cyclopentanol, 2-[5-(3-chlorophenyl)-1H-1,2,3-triazol-1-yl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2061979-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentanol, 2-[5-(3-chlorophenyl)-1H-1,2,3-triazol-1-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601184061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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